An In-depth Technical Guide to the 5-Fluoro PB-22 3-carboxyindole Metabolite: Structure, Metabolism, and Analysis
An In-depth Technical Guide to the 5-Fluoro PB-22 3-carboxyindole Metabolite: Structure, Metabolism, and Analysis
This technical guide provides a comprehensive overview of the 5-Fluoro PB-22 3-carboxyindole metabolite, a critical analyte for identifying the intake of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, metabolic generation, and analytical characterization.
Introduction: The Significance of Metabolite Identification
The landscape of novel psychoactive substances (NPS) is in constant flux, with synthetic cannabinoids representing one of the largest and most dynamic classes. 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in numerous herbal products.[1] Due to extensive and rapid metabolism in the human body, the parent compound is often found in very low concentrations or is entirely absent in urine samples.[2] This necessitates a focus on identifying its major metabolites to reliably document exposure. The 5-Fluoro PB-22 3-carboxyindole metabolite is a primary and crucial biomarker for this purpose.[3][4]
Chemical Structure and Properties
The 5-Fluoro PB-22 3-carboxyindole metabolite is formally known as 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.[5] It is categorized as a synthetic cannabinoid metabolite and is available as an analytical reference material for research and forensic applications.[5]
| Property | Value | Source |
| Formal Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | [5] |
| CAS Number | 1432794-98-3 | [5] |
| Molecular Formula | C₁₄H₁₆FNO₂ | [5][6] |
| Formula Weight | 249.3 g/mol | [5] |
A deuterated internal standard, 1-(5-fluoropentyl)-1H-indole-d₅-3-carboxylic acid (5-fluoro PB-22 3-carboxyindole metabolite-d₅), is often used for quantitative analysis by GC- or LC-MS to ensure accuracy and precision.[7]
Metabolic Pathway: From Parent Compound to Key Metabolite
The primary metabolic transformation of 5F-PB-22 is the hydrolysis of the ester linkage, which cleaves the quinolin-8-yl group and results in the formation of the 5-fluoro PB-22 3-carboxyindole metabolite.[3][4][8] This reaction is a detoxification pathway that increases the polarity of the compound, facilitating its excretion from the body.
Studies utilizing human hepatocyte incubations have demonstrated that this ester hydrolysis is the predominant metabolic pathway.[3][4] Following the formation of the 3-carboxyindole metabolite, further phase I and phase II metabolic modifications can occur. These subsequent reactions include oxidation of the pentyl chain and glucuronidation of the carboxylic acid group or hydroxylated moieties.[3][4] Additionally, oxidative defluorination of the pentyl chain has been observed, leading to the formation of PB-22 metabolites.[3]
Analytical Methodologies for Identification and Quantification
The detection and quantification of the 5-fluoro PB-22 3-carboxyindole metabolite in biological matrices, such as urine and blood, are primarily achieved through chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of synthetic cannabinoid metabolites due to its high sensitivity and selectivity.
Protocol: A Self-Validating System for LC-MS/MS Analysis
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Sample Preparation:
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Rationale: To remove interfering substances from the biological matrix and concentrate the analyte of interest.
-
Procedure:
-
To 1 mL of urine, add an internal standard (e.g., 5-fluoro PB-22 3-carboxyindole metabolite-d₅).[7]
-
Perform enzymatic hydrolysis with β-glucuronidase to cleave any glucuronide conjugates.
-
Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolite.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
-
Chromatographic Separation:
-
Rationale: To separate the target metabolite from other compounds in the extract before it enters the mass spectrometer, preventing ion suppression and ensuring accurate identification.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
-
Mass Spectrometric Detection:
-
Rationale: To provide definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is invaluable for metabolite identification in research settings.[3][4]
-
Expertise & Experience: Unlike targeted MRM analysis, HRMS allows for the acquisition of full-scan accurate mass data, enabling the identification of unknown metabolites without the need for specific reference standards for every potential compound. This is particularly useful in the early stages of investigating the metabolism of a new synthetic cannabinoid. The high mass accuracy significantly increases confidence in the elemental composition proposed for a metabolite.[3][4]
Conclusion
The 5-Fluoro PB-22 3-carboxyindole metabolite is a definitive biomarker for confirming the use of 5F-PB-22. A thorough understanding of its chemical structure and metabolic formation is essential for developing robust and reliable analytical methods. The methodologies outlined in this guide, particularly LC-MS/MS, provide a framework for the accurate and sensitive detection of this key metabolite in forensic and clinical toxicology. As the landscape of synthetic cannabinoids continues to evolve, the principles of metabolite identification and characterization will remain a cornerstone of analytical drug testing.
References
-
Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763–1780. [Link]
-
5-Fluoro PB-22 3-carboxyindole metabolite. Cerilliant. [Link]
-
Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]
-
Hasegawa, K., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]
-
Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Semantic Scholar. [Link]
-
Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. National Institutes of Health. [Link]
-
5-fluoro-PB-22. PubChem. [Link]
-
5F-PB-22. Wikipedia. [Link]
-
Hasegawa, K., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. [Link]
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ProQuest. [Link]
-
Pang, S., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. National Institutes of Health. [Link]
-
5F-PB-22. UNODC. [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. ACS Publications. [Link]
-
Chemical structures of 5F-NPB-22, NPB-22, PB-22 and 5F-PB-22 (top panel), their corresponding ethyl esters (middle panel) and their hydrolysis product (bottom panel). SCs synthetic cannabinoids. ResearchGate. [Link]
-
Pang, S., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. PubMed. [Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. [Link]
-
Gamage, T. F., et al. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. PubMed. [Link]
-
Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid re. SciSpace. [Link]
-
PB-22 and 5F-PB-22. DEA Diversion Control Division. [Link]
-
In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201). SciSpace. [Link]
Sources
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 5-Fluoro PB-22 3-carboxyindole metabolite | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]
